molecular formula C15H15BrF3N3O B11509928 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-phenylethyl)acetamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B11509928
M. Wt: 390.20 g/mol
InChI Key: NWKGZJKQFYZPLF-UHFFFAOYSA-N
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Description

  • This compound features an indole nucleus, which is a benzopyrrole with 10 π-electrons, making it aromatic. Similar to benzene, indole readily undergoes electrophilic substitution due to π-electron delocalization.
  • Indole serves as the structural basis for various bioactive molecules, including lysergic acid diethylamide (LSD), strychnine, and plant alkaloids.
  • Physically, indole derivatives are crystalline, colorless, and possess specific odors .
  • Preparation Methods

    • The synthetic routes for this compound involve introducing the indole nucleus and functional groups.
    • One approach is the reaction of 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with N-(1-phenylethyl)acetamide under appropriate conditions.
    • Industrial production methods may vary, but efficient synthesis typically involves optimized reaction conditions and purification steps.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

      Reduction: Reduction processes can yield reduced derivatives.

      Substitution: Substituents on the aromatic ring can be replaced via electrophilic or nucleophilic substitution.

      Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.

      Major Products: These depend on the specific reaction conditions and substituents.

  • Scientific Research Applications

      Medicine: Investigate its potential as an antiviral, anti-inflammatory, anticancer, or antidiabetic agent.

      Chemistry: Explore its reactivity in various transformations.

      Biology: Study its effects on cellular processes.

      Industry: Assess its applications in materials science or drug development.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to other indole derivatives.

      Similar Compounds: Mention related compounds, such as indole-3-acetic acid or other indole-based drugs.

    Properties

    Molecular Formula

    C15H15BrF3N3O

    Molecular Weight

    390.20 g/mol

    IUPAC Name

    2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-phenylethyl)acetamide

    InChI

    InChI=1S/C15H15BrF3N3O/c1-9(11-6-4-3-5-7-11)20-12(23)8-22-10(2)13(16)14(21-22)15(17,18)19/h3-7,9H,8H2,1-2H3,(H,20,23)

    InChI Key

    NWKGZJKQFYZPLF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1CC(=O)NC(C)C2=CC=CC=C2)C(F)(F)F)Br

    Origin of Product

    United States

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